lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate
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Overview
Description
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate is an organolithium compound that is used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate typically involves the lithiation of 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate using a strong base such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithio compound from reacting with moisture or oxygen in the air. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired lithio compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale lithiation processes using automated systems to handle the reactive intermediates safely. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the exposure of reactive intermediates to the environment.
Chemical Reactions Analysis
Types of Reactions
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The lithio compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Addition Reactions: It can participate in addition reactions with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Transmetalation Reactions: The lithio compound can undergo transmetalation with other metal halides to form new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and boron reagents. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether to stabilize the lithio intermediate and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds can yield alcohols or ketones, while reactions with alkyl halides can produce substituted piperidine derivatives.
Scientific Research Applications
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents, particularly in the modification of piperidine-based scaffolds.
Material Science: It is used in the preparation of novel materials with unique properties, such as polymers and advanced composites.
Catalysis: The lithio compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate involves its role as a nucleophile in chemical reactions. The lithio compound donates its electron pair to an electrophilic center, forming a new covalent bond. This nucleophilic behavior is facilitated by the presence of the lithium cation, which stabilizes the negative charge on the carbon atom and enhances its reactivity. The molecular targets and pathways involved in its reactions depend on the specific electrophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate: shares similarities with other organolithium compounds, such as n-butyllithium and phenyllithium, in terms of its reactivity and applications in organic synthesis.
1,4-Dilithio-1,3-butadienes: These compounds also exhibit high reactivity and are used in the formation of carbon-carbon bonds through various synthetic methodologies.
Uniqueness
What sets this compound apart from other organolithium compounds is its specific structure, which includes a piperidine ring with a methoxymethyl and oxo functional group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
2763602-75-9 |
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Molecular Formula |
C8H12LiNO4 |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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